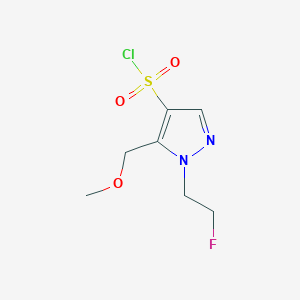

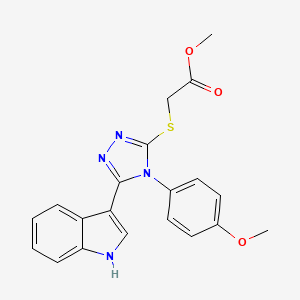

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of phenylpiperidines . Phenylpiperidines are compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

The synthesis of Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate and similar compounds often involves the use of specific precursor chemicals . For instance, in the manufacture of fentanyl, a synthetic opioid, precursors such as norfentanyl, N-Phenyl-4-piperidinamine (4-AP), and tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) are used .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

- Novel Piperidine Derivatives : A study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. One compound in this series showed significant potential as an antidementia agent (Sugimoto et al., 1990).

- Structure-Activity Relationships of Acetylcholinesterase Inhibitors : This research extended the structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, revealing enhanced anti-AChE activity through specific structural modifications (Sugimoto et al., 1992).

Central Nervous System Agents

- Spiro[isobenzofuran-1(3H),4'-piperidines] : Research on 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, found that these compounds showed significant antitetrabenazine activity, which is a property of many antidepressants (Martin et al., 1981).

Antioxidant, Antitumor, and Antimicrobial Activities

- Pyrazolopyridine Derivatives : This study investigated the antioxidant, antitumor, and antimicrobial activities of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one derivatives, revealing compounds with high activity against these targets (El‐Borai et al., 2013).

Metabolism in Novel Antidepressants

- Metabolism of Lu AA21004 : A study on Lu AA21004, a novel antidepressant, examined its metabolic pathways, revealing insights into its oxidative metabolism and the enzymes involved (Hvenegaard et al., 2012).

Synthons for Heterocyclic α-Amino Acids

- Heterospirocyclic 3-Amino-2H-azirines : Research on the synthesis of N-methyl-N-phenyl-2H-azirin-3-amines with various heterocyclic rings, such as piperidine, highlighted their use as synthons for heterocyclic α-amino acids (Strässler et al., 1997).

Urokinase Receptor Targeting

- Inhibition of Breast Tumor Metastasis : A study discovered piperidine-4-carboxamide CCR5 antagonists with potent anti-HIV-1 activity. One compound showed a reduction in tumor volumes and metastasis in breast cancer models (Wang et al., 2011).

Benign Prostatic Hyperplasia Treatment

- Synthesis of RWJ 69442 : Research on the synthesis of RWJ 69442, a potent αla-adrenergic receptor antagonist, highlighted its potential for treating benign prostatic hyperplasia (Kuo et al., 2001).

Eigenschaften

IUPAC Name |

phenyl 4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-24(2)19-8-6-7-18(15-19)21(26)23-16-17-11-13-25(14-12-17)22(27)28-20-9-4-3-5-10-20/h3-10,15,17H,11-14,16H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZLENMMZICDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2691545.png)

![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)

![2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2691553.png)

![methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2691554.png)

![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)

![8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride](/img/structure/B2691560.png)

![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2691561.png)